molecular formula C10H12O B1603093 (4-Cyclopropylphenyl)methanol CAS No. 454678-87-6

(4-Cyclopropylphenyl)methanol

Cat. No. B1603093
Key on ui cas rn: 454678-87-6
M. Wt: 148.2 g/mol
InChI Key: OUUVDKAYACQKRO-UHFFFAOYSA-N
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Patent
US08765739B2

Procedure details

To a solution of NaBH4 (15 g) in ethanol (180 mL) was added the crude 4-cyclopropylbenzaldehyde prepared in (1) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at 0° C. for 1 hr. To the reaction mixture was added 6 N hydrochloric acid (90 mL) at 0° C. The reaction mixture was stirred for 30 min and then concentrated in vacuo. Water was added to the residue and the mixture was extracted with toluene. The solvent was removed under reduced pressure. The resulting residue was distilled under reduced pressure to give the title compound (60 g, 79%).
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]1([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=2)[CH2:5][CH2:4]1.Cl>C(O)C>[CH:3]1([C:6]2[CH:7]=[CH:8][C:9]([CH2:10][OH:11])=[CH:12][CH:13]=2)[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(C=O)C=C1
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(C=O)C=C1
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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